10,12-Pentacosadiynamide

Vue d'ensemble

Description

Synthesis Analysis

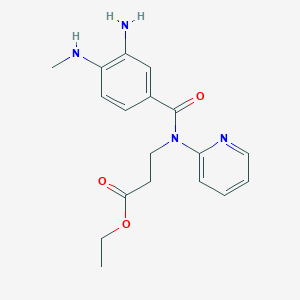

The synthesis of 10,12-Pentacosadiynamide involves chemical modification of 10,12-pentacosadiynoic acid. For instance, N-(11-O-α-d-Mannopyranosyl-3,6,9-trioxa)undecyl 10,12-pentacosa-diynamide (PDTM) is synthesized from PDA through a process that includes the formation of a mannoside derivative, highlighting the versatility in functionalizing the parent compound for specific applications (Wang et al., 1999).

Molecular Structure Analysis

The molecular structure of 10,12-Pentacosadiynamide and its derivatives has been analyzed through various spectroscopic and microscopy techniques. Studies on mixed monolayers of PDA and its derivatives at the air−water interface have provided insights into the molecular arrangement and interaction within these monolayers (Wang et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 10,12-Pentacosadiynamide include polymerization and the formation of supramolecular structures. The compound's ability to form stable, self-assembled structures, such as worm-like supramolecular aggregates, has been demonstrated, showcasing its potential in material science (Cho et al., 2014).

Physical Properties Analysis

The physical properties of 10,12-Pentacosadiynamide derivatives have been extensively studied. For example, the synthesis of mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin and its ability to self-assemble into worm-like structures indicate the compound's unique physical properties and potential for creating novel materials (Cho et al., 2014).

Chemical Properties Analysis

The chemical properties of 10,12-Pentacosadiynamide, including its reactivity and interaction with other substances, have been the subject of various studies. For example, the interaction between PDA and its mannoside derivative has been explored to understand the miscibility and interaction energy in mixed monolayers, providing insights into the compound's chemical behavior (Wang et al., 1997).

Applications De Recherche Scientifique

Protein Adsorption Suppression : Polymerized films of 10,12-pentacosadiyonic acid are effective in suppressing protein adsorption. This is attributed to the steric repulsion of surfactant chains in the films (Norde, Giesbers & Pingsheng, 1995).

Radiation-Processing Dosimetry : Polyvinyl butyral incorporating 10,12-pentacosadiynoic acid monomer can be used for radiation-processing dosimetry, with effective dose ranges depending on the concentration of the monomer (Soliman, Beshir & Abdel-Fattah, 2013).

Polymerization for Thin Films : Ultrathin films based on 10,12-pentacosadiynoic acid can be efficiently polymerized, resulting in films with low shrinkage and optically uniform characteristics, suitable for various applications (Dubas, Arslanov & Kalinina, 2015).

Thermochromic Properties in Polydiacetylenes : The thermochromic properties of polydiacetylenes can be tailored for universal temperature sensing materials, utilizing amido hydrogen bonding. This allows for the creation of materials with varying color transition temperatures and reversible thermochromic properties (Wacharasindhu et al., 2010).

Silver-polydiacetylene Core-shell Nanohybrids : These nanohybrids demonstrate high stability and a bilayered core-shell architecture in aqueous suspension, offering potential applications in nano-structured materials (Alloisio et al., 2015).

Biosensors and Biosensor-Based Materials : Mixed monolayers of PDA/PDTM exhibit properties conducive for use in biosensors, showing first-order phase transitions and good miscibility (Wang et al., 1999).

Orientations Futures

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.

Propriétés

IUPAC Name |

pentacosa-10,12-diynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H2,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWYELBSLSBHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

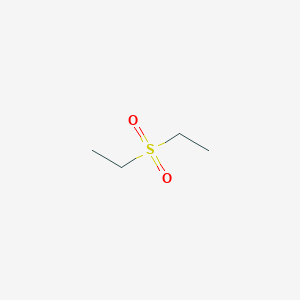

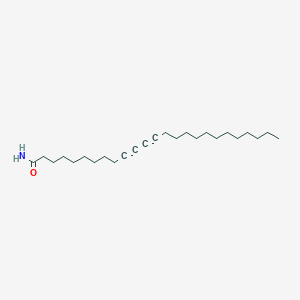

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,12-Pentacosadiynamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)

![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)